2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-7-11(14)13(8-9-1-2-9)10-3-5-15-6-4-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGMXTOWAUVUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2CCOCC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including a chloro group and a cyclopropylmethyl moiety, suggest that it may exhibit significant biological activity, particularly in the context of enzyme inhibition and receptor modulation.
- Molecular Formula : C11H18ClNO2
- Molecular Weight : 231.72 g/mol
- CAS Number : 234174
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing primarily on its interactions with specific biological targets:
-
Kinase Inhibition :
- Research indicates that compounds similar to this compound can inhibit kinases involved in critical signaling pathways. For example, certain derivatives have shown allosteric inhibition of kinases such as IRE1α, which plays a role in the unfolded protein response and is implicated in various diseases, including cancer and neurodegeneration .
- Antiviral Activity :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Kinase Inhibition | IRE1α (allosteric inhibition) | |
| Antiviral Activity | SARS-CoV-2 main protease | |
| Anti-inflammatory | Transcription factor modulation |
Case Study: Kinase Interaction
A detailed study on kinase inhibitors demonstrated that derivatives of this compound effectively bind to inactive conformations of kinases. This binding was associated with enhanced selectivity and potency compared to other inhibitors, highlighting the potential for developing targeted therapies based on this compound .
Case Study: Antiviral Screening
In a high-throughput screening of over 3000 compounds, related structures were identified as promising candidates for inhibiting SARS-CoV-2 protease activity. The modifications in the cyclopropylmethyl and tetrahydro-pyran moieties were crucial for enhancing binding affinity and specificity towards the viral target .
Scientific Research Applications
Kinase Inhibition
Research indicates that 2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide may act as a kinase inhibitor . Kinases play a crucial role in cellular signaling pathways, and their inhibition can lead to significant therapeutic effects, particularly in cancer treatment. Preliminary studies suggest that modifications to the cyclopropyl and tetrahydro-pyran groups can enhance selectivity towards certain kinases, thereby improving therapeutic efficacy against various tumors.
Antitumor Activity
The compound has shown promising results in antitumor studies. Related compounds have demonstrated significant inhibition of tumor growth in animal models. These compounds appear to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may possess similar antitumor properties .
Selectivity and Potency
In vitro assays reveal that certain derivatives of this compound exhibit submicromolar inhibitory concentrations against target enzymes, indicating a high level of potency. This suggests that structural modifications can lead to enhanced biological activity and selectivity towards specific targets .
Case Study 1: Kinase Inhibition Profile
A study focused on the binding interactions of various kinase inhibitors found that compounds with structural similarities to this compound effectively inhibited ATP-site binding in kinases such as IRE1α. The introduction of polar groups maintained the dual kinase-RNase inhibitory profile while enhancing potency .
Case Study 2: Antitumor Efficacy
In an experimental model assessing antitumor efficacy, related compounds demonstrated a marked reduction in tumor size and increased apoptosis rates in treated groups compared to controls. This suggests that this compound could be further investigated for its potential as an anticancer agent .
Case Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications to the cyclopropylmethyl substituent could significantly affect the compound's biological activity. For instance, replacing this group with other cyclic structures improved solubility and bioavailability without compromising potency against targeted kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
